An In-depth Technical Guide to the Chemical Properties and Structure of Imidazo[1,2-b]pyridazin-6-amine
An In-depth Technical Guide to the Chemical Properties and Structure of Imidazo[1,2-b]pyridazin-6-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and biological significance of Imidazo[1,2-b]pyridazin-6-amine. This heterocyclic amine is a key scaffold in medicinal chemistry, with its derivatives showing promise in a range of therapeutic areas due to their interaction with key signaling pathways.
Core Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₆N₄ | [2] |
| Molecular Weight | 134.14 g/mol | [2] |
| CAS Number | 6653-96-9 | [3] |
| IUPAC Name | imidazo[1,2-b]pyridazin-6-amine | [2] |
| Appearance | White to off-white powder | [1] |
| Storage Conditions | Keep in dark place, Inert atmosphere, Room temperature | [1] |
Structural Identifiers:
| Identifier | String | Source |
| SMILES | C1=CC2=NC=CN2N=C1N | [2] |
| InChI | InChI=1S/C6H6N4/c7-5-1-2-6-8-3-4-10(6)9-5/h1-4H,(H2,7,9) | [2] |
| InChIKey | DCLWNTIANRACSB-UHFFFAOYSA-N | [2] |
Note: Experimental values for melting point, boiling point, and pKa of the unsubstituted Imidazo[1,2-b]pyridazin-6-amine are not widely reported. For comparison, 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine has a reported melting point of 196 °C.
Molecular Structure and Conformation
The structure of Imidazo[1,2-b]pyridazin-6-amine consists of a fused bicyclic system where an imidazole ring is fused to a pyridazine ring. The amine group is substituted at the 6-position of the pyridazine ring. The planarity of this aromatic system is a key feature influencing its interaction with biological targets.
Derivatives of the imidazo[1,2-b]pyridazine scaffold have been co-crystallized with their protein targets, providing insight into their binding modes. For instance, the crystal structure of a PIM1 kinase inhibitor complex revealed that the imidazo[1,2-b]pyridazine core interacts with the N-terminal lobe of the kinase.[4][5] Similarly, a co-crystal structure of a derivative bound to the TYK2 pseudokinase (JH2) domain has been instrumental in understanding the allosteric inhibition mechanism.[6]
Experimental Protocols
Synthesis of Imidazo[1,2-b]pyridazin-6-amine
The synthesis of Imidazo[1,2-b]pyridazin-6-amine can be achieved through a multi-step process. A common strategy involves the initial formation of a halogenated imidazo[1,2-b]pyridazine core, followed by nucleophilic aromatic substitution to introduce the amine group at the 6-position.
Step 1: Synthesis of 6-chloropyridazin-3-amine
This protocol is adapted from established procedures for the amination of dichloropyridazines.
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Materials: 3,6-dichloropyridazine, aqueous ammonia, pressure vessel.
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Procedure:
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In a sealed pressure vessel, dissolve 3,6-dichloropyridazine in an excess of aqueous ammonia.
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Heat the mixture to 120-150 °C for 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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After completion, cool the reaction mixture to room temperature and carefully vent the vessel.
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The product, 6-chloropyridazin-3-amine, will precipitate out of the solution.
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Collect the solid by filtration, wash with cold water, and dry under vacuum.
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Step 2: Synthesis of 6-chloroimidazo[1,2-b]pyridazine
This step involves the cyclization of 6-chloropyridazin-3-amine with a suitable chloroacetaldehyde.
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Materials: 6-chloropyridazin-3-amine, chloroacetaldehyde, a suitable solvent (e.g., ethanol).
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Procedure:
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Dissolve 6-chloropyridazin-3-amine in ethanol.
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Add chloroacetaldehyde to the solution.
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Reflux the mixture for several hours until the reaction is complete, as monitored by TLC.
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Cool the reaction mixture and remove the solvent under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography to yield 6-chloroimidazo[1,2-b]pyridazine.
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Step 3: Amination of 6-chloroimidazo[1,2-b]pyridazine
The final step is the nucleophilic substitution of the chlorine atom with an amino group.
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Materials: 6-chloroimidazo[1,2-b]pyridazine, a source of ammonia (e.g., aqueous ammonia or an ammonia salt with a base), a suitable solvent (e.g., DMSO), and potentially a catalyst.
-
Procedure:
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Dissolve 6-chloroimidazo[1,2-b]pyridazine in DMSO.
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Add an excess of the aminating agent.
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Heat the reaction mixture at a high temperature (e.g., 100 °C) for 24 hours.[7] The use of a base like cesium fluoride may be beneficial.[7]
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Monitor the reaction by TLC.
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Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
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Collect the solid by filtration, wash with water, and dry to obtain Imidazo[1,2-b]pyridazin-6-amine. Further purification can be achieved by column chromatography.
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The following diagram illustrates the general synthetic workflow:
Biological Activity and Signaling Pathways
Derivatives of Imidazo[1,2-b]pyridazin-6-amine have emerged as potent and selective allosteric inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[8][9] TYK2 plays a crucial role in the signaling pathways of several pro-inflammatory cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFN).[8][10][11]
The mechanism of action involves the binding of the imidazo[1,2-b]pyridazine-based inhibitor to the pseudokinase (JH2) domain of TYK2. This binding event stabilizes an autoinhibited conformation of the enzyme, which in turn prevents the catalytic activity of the adjacent kinase (JH1) domain. Consequently, the downstream signaling cascade, which involves the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, is blocked.[8]
The inhibition of these pathways has significant therapeutic implications for a variety of autoimmune and inflammatory diseases.
TYK2 Signaling Pathway Inhibition
The following diagram illustrates the TYK2 signaling pathway and the point of intervention by Imidazo[1,2-b]pyridazine-based inhibitors.
References
- 1. IMIDAZO[1,2-B]PYRIDAZIN-6-AMINE CAS#: 6653-96-9 [amp.chemicalbook.com]
- 2. Imidazo[1,2-b]pyridazin-6-amine | C6H6N4 | CID 10534704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-b]pyridazin-6-amine | CAS#:6653-96-9 | Chemsrc [chemsrc.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 11. The Role of TYK2 in Immunology [learnabouttyk2.com]
